molecular formula C13H15N3O3 B15065385 2,2-Dimethyl-1-(3-methyl-6-nitro-1H-indazol-1-yl)propan-1-one CAS No. 62235-22-7

2,2-Dimethyl-1-(3-methyl-6-nitro-1H-indazol-1-yl)propan-1-one

Cat. No.: B15065385
CAS No.: 62235-22-7
M. Wt: 261.28 g/mol
InChI Key: WGNDYMGVFQNETF-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-(3-methyl-6-nitro-1H-indazol-1-yl)propan-1-one is a synthetic organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-(3-methyl-6-nitro-1H-indazol-1-yl)propan-1-one typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate precursors such as hydrazines and ketones under acidic or basic conditions.

    Alkylation: The final step involves the alkylation of the indazole core with 2,2-dimethylpropan-1-one under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-(3-methyl-6-nitro-1H-indazol-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides, nucleophiles, basic or acidic conditions.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Major Products Formed

    Oxidation: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Amino derivatives of the compound.

Scientific Research Applications

2,2-Dimethyl-1-(3-methyl-6-nitro-1H-indazol-1-yl)propan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(3-methyl-6-nitro-1H-indazol-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The indazole core can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethyl-6-nitro-2H-indazole: Similar structure but lacks the 2,2-dimethylpropan-1-one moiety.

    1-(3-Methyl-6-nitro-1H-indazol-1-yl)ethanone: Similar structure but has an ethanone group instead of the 2,2-dimethylpropan-1-one moiety.

Uniqueness

2,2-Dimethyl-1-(3-methyl-6-nitro-1H-indazol-1-yl)propan-1-one is unique due to the presence of the 2,2-dimethylpropan-1-one moiety, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a building block for the synthesis of more complex molecules and its potential therapeutic applications.

Properties

CAS No.

62235-22-7

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

2,2-dimethyl-1-(3-methyl-6-nitroindazol-1-yl)propan-1-one

InChI

InChI=1S/C13H15N3O3/c1-8-10-6-5-9(16(18)19)7-11(10)15(14-8)12(17)13(2,3)4/h5-7H,1-4H3

InChI Key

WGNDYMGVFQNETF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=CC(=C2)[N+](=O)[O-])C(=O)C(C)(C)C

Origin of Product

United States

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